Cas no 399-75-7 (5-Fluoro-2-methylbenzothiazole)
5-Fluoro-2-methylbenzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-methylbenzo[d]thiazole
- 2-METHYL-5-FLUOROBENZOTHIAZOLE
- Benzothiazole, 5-fluoro-2-methyl- (7CI,8CI,9CI)
- 5-Fluoro-2-methylbenzothiazole
- 5-fluoro-2-methyl-1,3-benzothiazole
- Benzothiazole,5-fluoro-2-methyl-
- Benzothiazole, 5-fluoro-2-methyl-
- 5-Fluoro-2-methyl-benzothiazole
- LDBFGRGBYVULTJ-UHFFFAOYSA-N
- zlchem 860
- PubChem21824
- ZLD0321
- SBB088093
- 5280AB
- PC9860
- VT10111
- 5-Fluoro-2-methyl-1,3-benzothiazole #
- AKOS015853223
- DTXSID50344502
- F14941
- InChI=1/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H
- 5-Fluoro-2-methylbenzothiazole, 97%
- F0316
- MFCD00135018
- SY050872
- SCHEMBL1319670
- FT-0620400
- A824830
- CHEMBL3092380
- CS-0317892
- 399-75-7
- AS-61369
- DB-021355
- Benzothiazole, 5-fluoro-2-methyl- (7CI,8CI,9CI);2-Methyl-5-fluorobenzothiazole;
-
- MDL: MFCD00135018
- Inchi: 1S/C8H6FNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
- InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C=C(C=CC1=2)F
Computed Properties
- Exact Mass: 167.02000
- Monoisotopic Mass: 167.02049853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 41.1
Experimental Properties
- Color/Form: Not available
- Density: 1.256 g/mL at 25 °C(lit.)
- Boiling Point: 112°C/6.8mmHg
- Flash Point: Degrees Fahrenheit:185°F
Degrees Celsius:85°C - Refractive Index: n20/D 1.584(lit.)
- PSA: 41.13000
- LogP: 2.74380
- Solubility: Not available
5-Fluoro-2-methylbenzothiazole Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- WGK Germany:3
-
Hazardous Material Identification:
5-Fluoro-2-methylbenzothiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Fluoro-2-methylbenzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 304476-5G |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 5g |
¥607.45 | 2023-12-08 | ||
| TRC | F597040-100mg |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | F597040-250mg |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 250mg |
$ 64.00 | 2023-09-07 | ||
| TRC | F597040-500mg |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 500mg |
$ 75.00 | 2023-09-07 | ||
| TRC | F597040-1g |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 1g |
$ 70.00 | 2022-06-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JX798-1g |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 98.0%(GC) | 1g |
¥282.0 | 2022-05-30 | |
| eNovation Chemicals LLC | D154714-1g |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 97% | 1g |
$120 | 2024-05-24 | |
| abcr | AB136083-5 g |
5-Fluoro-2-methylbenzothiazole, 95%; . |
399-75-7 | 95% | 5 g |
€194.30 | 2023-07-20 | |
| Chemenu | CM160207-1g |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM160207-5g |
5-Fluoro-2-methylbenzothiazole |
399-75-7 | 95%+ | 5g |
$*** | 2023-05-30 |
5-Fluoro-2-methylbenzothiazole Suppliers
5-Fluoro-2-methylbenzothiazole Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 5-Fluoro-2-methylbenzothiazole
Introduction to 5-Fluoro-2-methylbenzothiazole (CAS No. 399-75-7)
5-Fluoro-2-methylbenzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 399-75-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their broad spectrum of biological activities and utility in medicinal chemistry. The presence of both a fluoro substituent and a methyl group on the benzothiazole core imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
The structure of 5-Fluoro-2-methylbenzothiazole consists of a benzene ring fused to a thiazole ring, with a fluorine atom at the 5-position and a methyl group at the 2-position. This arrangement creates a molecule with potential for diverse interactions with biological targets, including enzymes and receptors. The fluoro group, in particular, is known to modulate metabolic stability, binding affinity, and pharmacokinetic properties, which are critical factors in the development of novel therapeutics.
In recent years, 5-Fluoro-2-methylbenzothiazole has been explored as a key intermediate in the synthesis of various bioactive compounds. Its versatility allows for further functionalization, enabling the creation of derivatives with enhanced pharmacological profiles. For instance, researchers have utilized this compound in the development of inhibitors targeting inflammatory pathways and infectious diseases. The fluorine atom's ability to participate in hydrogen bonding and its influence on lipophilicity make it an attractive moiety for optimizing drug-like properties.
One of the most compelling aspects of 5-Fluoro-2-methylbenzothiazole is its role in the synthesis of small molecules with potential anticancer activities. Studies have demonstrated that benzothiazole derivatives can interfere with critical cellular processes such as DNA replication and apoptosis. The introduction of a fluoro group at the 5-position has been shown to enhance binding affinity to certain protein targets, leading to more potent and selective inhibitors. Furthermore, the methyl group at the 2-position can influence the conformational flexibility of the molecule, which is often essential for achieving optimal biological activity.
The pharmaceutical industry has shown particular interest in 5-Fluoro-2-methylbenzothiazole due to its potential as a lead compound for new drug candidates. Researchers are leveraging computational chemistry and high-throughput screening techniques to identify derivatives with improved efficacy and reduced toxicity. The compound's structural features make it amenable to modifications that can fine-tune its pharmacokinetic properties, such as solubility and bioavailability. These attributes are crucial for translating laboratory findings into clinical applications.
Beyond pharmaceutical applications, 5-Fluoro-2-methylbenzothiazole has found utility in other areas of chemical research. Its unique electronic properties make it a candidate for use in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells. The presence of both electron-withdrawing (thiazole ring) and electron-donating (fluoro group) elements allows for fine-tuning of charge transport characteristics, which is essential for optimizing device performance.
Recent advancements in synthetic methodologies have further expanded the scope of 5-Fluoro-2-methylbenzothiazole applications. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes, have enabled efficient construction of complex derivatives. These techniques have allowed chemists to introduce additional functional groups at various positions on the benzothiazole core, leading to a diverse library of compounds for biological evaluation.
The biocidal properties of 5-Fluoro-2-methylbenzothiazole derivatives have also been explored. Certain modifications have shown activity against bacterial and fungal pathogens, making them promising candidates for developing novel antimicrobial agents. The combination of structural features such as the fluoro group and aromatic rings enhances interactions with microbial targets, disrupting essential cellular functions.
In conclusion,5-Fluoro-2-methylbenzothiazole (CAS No. 399-75-7) is a versatile compound with significant potential across multiple domains of chemical research. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and biocidal chemistry. As synthetic methods continue to evolve and our understanding of molecular interactions deepens,5-fluoro-2-methylbenzothiazole will undoubtedly remain at the forefront of innovation in these fields.
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